molecular formula C13H12O5 B11862978 3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B11862978
M. Wt: 248.23 g/mol
InChI Key: KGUBDESUVNXVPC-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic organic compounds with a benzopyrone structure. This particular compound is characterized by the presence of a methoxy group at the 7th position and a propanoic acid group at the 3rd position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-methoxy-4-methylcoumarin with a suitable propanoic acid derivative. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
  • 3-(7-Methoxy-2-oxo-4-phenyl-2H-chromen-6-yl)propionic acid
  • (7-Methoxy-2-oxo-2H-chromen-4-yl)-acetic acid

Uniqueness

3-(7-Methoxy-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H12O5

Molecular Weight

248.23 g/mol

IUPAC Name

3-(7-methoxy-2-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C13H12O5/c1-17-10-4-2-8-6-9(3-5-12(14)15)13(16)18-11(8)7-10/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

KGUBDESUVNXVPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)CCC(=O)O

Origin of Product

United States

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